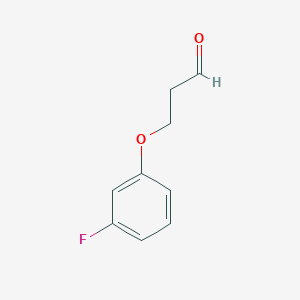

3-(3-Fluorophenoxy)propanal

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9FO2 |

|---|---|

Poids moléculaire |

168.16 g/mol |

Nom IUPAC |

3-(3-fluorophenoxy)propanal |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2 |

Clé InChI |

JCXSVMHZFLOTMM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)F)OCCC=O |

Origine du produit |

United States |

Synthetic Methodologies for 3 3 Fluorophenoxy Propanal

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.combibliotekanauki.pl For 3-(3-fluorophenoxy)propanal, two logical disconnections guide the synthetic strategy. The most common disconnection is at the C-O ether bond, suggesting a reaction between a 3-fluorophenol (B1196323) derivative and a three-carbon aldehyde precursor. amazonaws.com This approach is often favored because the formation of aryl ethers is a well-established and reliable transformation. amazonaws.com

A second disconnection can be made within the three-carbon side chain, which suggests building the propanal unit onto the 3-fluorophenoxy moiety. This can be achieved through various carbon-carbon bond-forming reactions.

Formation of the Carbon-Oxygen Ether Linkage

The formation of the ether bond is a critical step in the synthesis of this compound. Two primary strategies are employed: nucleophilic aromatic substitution and phenol (B47542) alkylation.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) can be a viable method, particularly when starting with an activated aryl fluoride (B91410) like 1,3-difluorobenzene (B1663923). acs.orgsigmaaldrich.com In this approach, one of the fluorine atoms of 1,3-difluorobenzene is substituted by a propanol-derived nucleophile. The reaction's selectivity can often be controlled by carefully selecting the base and solvent. whiterose.ac.uk While SNAr is a powerful tool, it can sometimes lead to a mixture of products, including di-substituted byproducts. acs.org Photochemical methods for SNAr reactions have also been developed, offering an alternative under non-basic conditions. researchgate.net

Phenol Alkylation with Halogenated Propanal Precursors

The most widely used method for forming the ether linkage is the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.combyjus.comlibretexts.orgkhanacademy.org This reaction involves the alkylation of 3-fluorophenol with a suitable three-carbon electrophile. The phenol is first deprotonated with a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. masterorganicchemistry.com This phenoxide then displaces a halide from a precursor like 3-chloropropanal (B96773) or 3-bromopropanal (B3055480) to yield the target ether. To avoid side reactions with the aldehyde functionality, it is common to use a protected form of the propanal, such as a propanal acetal (B89532), followed by deprotection.

A similar strategy involves reacting 4-fluorophenol (B42351) with 1-chloro-3-hydroxypropane or 1-bromo-3-hydroxypropane to produce 3-(4-fluorophenoxy)-1-propanol, which can then be oxidized to the corresponding aldehyde. epo.org This two-step approach is often preferred for its high yields and selectivity.

Elaboration of the Propanal Side Chain

An alternative to forming the ether bond directly with a propanal precursor is to first attach a simpler side chain and then elaborate it into the desired propanal functionality.

Chain Extension Methodologies

Several methods can be employed to extend a carbon chain on the 3-fluorophenoxy scaffold:

Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. chemistryviews.org Starting with 3-fluorophenoxyethene (the vinyl ether of 3-fluorophenol), hydroformylation catalyzed by rhodium or copper complexes can introduce the propanal side chain. researchgate.netdicp.ac.cnscite.ai This method is atom-economical and can be highly regioselective for the linear aldehyde product under optimized conditions. researchgate.net

Wittig Homologation and Reduction: The Wittig reaction can be used to extend a carbon chain by one or two carbons. For instance, 3-fluorophenoxyacetaldehyde could be reacted with a one-carbon Wittig reagent to form an unsaturated aldehyde, which is then reduced to the propanal.

Heck-Type Reactions Followed by Reduction: The Heck reaction can couple 3-fluoro-iodobenzene with an allyl alcohol derivative. The resulting unsaturated alcohol can then be isomerized and oxidized, or reduced and then oxidized, to afford this compound.

Oxidation of Propanol Derivatives to the Aldehyde Functionality

A common final step in many synthetic routes is the oxidation of the corresponding primary alcohol, 3-(3-fluorophenoxy)propan-1-ol, to the aldehyde. libretexts.orgchemguide.co.ukpassmyexams.co.uk This transformation requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid. chemguide.co.ukpassmyexams.co.uk

Several reagents are effective for this purpose:

Chromium-based reagents: Acidified potassium dichromate (K₂Cr₂O₇) or pyridinium (B92312) chlorochromate (PCC) are classic choices. To obtain the aldehyde, the reaction is typically run with an excess of the alcohol, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.ukpassmyexams.co.uk

Dess-Martin periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary alcohols to aldehydes.

Swern and Moffatt-type oxidations: These methods use dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (like oxalyl chloride or a carbodiimide) to perform the oxidation under mild, non-acidic conditions. organic-chemistry.org

Catalytic aerobic oxidation: Modern methods often employ catalytic amounts of a metal complex (e.g., iron or copper-based) with a co-oxidant like N-oxyl radicals (e.g., TEMPO) and use air or oxygen as the terminal oxidant, offering a greener alternative. organic-chemistry.org

The choice of oxidation method depends on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule. savemyexams.com

Elaboration of the Propanal Side Chain

Hydrolysis of Acetal Precursors to Generate the Aldehyde

The generation of this compound can be effectively achieved through the hydrolysis of a corresponding acetal precursor, such as 1-(3,3-dimethoxypropyl)-3-fluorobenzene. This reaction is a fundamental and widely employed deprotection strategy in organic synthesis. chemistrysteps.comorgoreview.com The process is typically catalyzed by an acid in the presence of excess water, which drives the equilibrium toward the formation of the aldehyde and the corresponding alcohol. organicchemistrytutor.comyoutube.com

The mechanism of this acid-catalyzed hydrolysis involves several key steps. chemistrysteps.comorgoreview.com Initially, one of the alkoxy groups of the acetal is protonated by the acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which transforms the alkoxy group into a good leaving group (an alcohol). organicchemistrytutor.comlibguides.com The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. orgoreview.com This is followed by deprotonation to yield a hemiacetal intermediate. The process repeats with the protonation of the second alkoxy group, its departure as an alcohol, and the formation of a protonated aldehyde. A final deprotonation step by a water molecule or another base present in the medium regenerates the acid catalyst and yields the final aldehyde product, this compound. chemistrysteps.com The reaction is reversible, and the use of a large excess of water is crucial to ensure the equilibrium shifts towards the hydrolysis products. organicchemistrytutor.com

The selection of the acid catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. While strong acids are common, milder Lewis acids can also be employed for the deprotection of sensitive substrates. osti.gov

Table 1: Typical Reaction Parameters for Acid-Catalyzed Acetal Hydrolysis

| Parameter | Typical Conditions |

|---|---|

| Acetal Precursor | 1-(3,3-dialkoxypropyl)-3-fluorobenzene |

| Catalyst | H₂SO₄, HCl, p-TsOH, Er(OTf)₃ |

| Solvent | Water, often with a co-solvent like THF or acetone |

| Temperature | Room temperature to reflux |

| Reaction Time | Minutes to several hours |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the efficient and selective synthesis of this compound and its precursors. Both transition-metal catalysis and organocatalysis provide distinct advantages in forming key bonds within the target molecule.

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

Transition-metal catalysis is instrumental in constructing the carbon framework of precursors to this compound. nih.gov A notable example is the Mizoroki-Heck cross-coupling reaction, which can be used to form a crucial carbon-carbon bond. nih.govresearchgate.net For instance, the reaction between a halo-aromatic compound, such as 1-bromo-3-fluorobenzene, and an acrolein acetal can be catalyzed by a palladium complex, like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov This type of reaction allows for the direct formation of the carbon skeleton that, after subsequent reduction and hydrolysis, yields the desired propanal derivative.

These catalytic systems often require the presence of a ligand to stabilize the metal center and facilitate the catalytic cycle. nih.gov The choice of ligand can significantly influence the reaction's efficiency and selectivity. Furthermore, advancements in this area focus on developing more sustainable processes, including the use of recoverable catalysts. nih.gov

Table 2: Example of Transition-Metal Catalyzed Synthesis of a Precursor to a Phenylpropanal Derivative

| Component | Example |

|---|---|

| Aryl Halide | 1-bromo-3-(trifluoromethyl)benzene |

| Coupling Partner | Acrolein diethyl acetal |

| Catalyst | Pd(OAc)₂ |

| Additives | nBu₄NOAc |

| Resulting Intermediate | 1-(3,3-diethoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene |

Data derived from a synthesis of a structurally related compound. nih.gov

Organocatalysis in Stereoselective Preparations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. mdpi.comorganic-chemistry.org In the context of this compound, organocatalysis can be employed to introduce chirality, leading to the formation of enantioenriched products if a prochiral starting material is used or if a chiral center is created during the synthesis.

For instance, chiral amines, such as proline and its derivatives, are widely used organocatalysts that can activate aldehydes and ketones through the formation of enamines or iminium ions. units.it This activation mode allows for a variety of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and α-functionalizations. mdpi.com While direct organocatalytic synthesis of this compound is not widely documented, the principles of organocatalysis could be applied to the synthesis of chiral precursors. For example, an asymmetric Michael addition of a nucleophile to a fluorophenoxy-substituted α,β-unsaturated aldehyde could be catalyzed by a chiral secondary amine to establish a stereocenter in the propanal backbone. nih.gov

The development of bifunctional organocatalysts, which possess both a Lewis basic site and a Brønsted acidic site, has further expanded the scope of these reactions, allowing for high levels of stereocontrol. mdpi.com

Modern Synthetic Techniques and Process Intensification

To improve the efficiency, safety, and scalability of chemical syntheses, modern techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures. anton-paar.com This technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. oatext.commdpi.com The heating mechanism in microwave synthesis is fundamentally different from conventional heating; it involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. anton-paar.com

In the synthesis of precursors to this compound, microwave irradiation has been shown to be effective. For example, in the Mizoroki-Heck coupling reaction mentioned previously, employing microwave conditions can significantly shorten the time required for the reaction to complete without compromising the yield or selectivity. nih.gov This acceleration is attributed to the rapid and efficient energy transfer, which can overcome activation energy barriers more effectively than conventional heating methods.

Table 3: Comparison of Conventional vs. Microwave-Assisted Heck Reaction for a Phenylpropanal Precursor

| Heating Method | Reaction Time | Yield |

|---|---|---|

| Conventional | Several hours | High |

| Microwave | Minutes | High |

Qualitative comparison based on findings for a similar system. nih.govresearchgate.net

Continuous Flow Chemistry Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netmdpi.com This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. rsc.orgvapourtec.com

Table 4: Potential Advantages of Continuous Flow Synthesis

| Feature | Benefit |

|---|---|

| Precise Temperature Control | Improved selectivity and safety |

| Rapid Mixing | Increased reaction rates and yields |

| Small Reactor Volumes | Enhanced safety for exothermic or hazardous reactions |

| Automation | High reproducibility and throughput |

| Scalability | Easier to scale up production by running the system for longer |

Green Chemistry Principles in this compound Synthesis

Key green chemistry strategies applicable to the synthesis of this compound include the use of alternative solvents, catalytic reagents, and energy-efficient reaction conditions. rroij.com

Research Findings on Greener Synthetic Approaches:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. nih.gov A greener alternative is the use of ionic liquids (ILs) or water. nih.govresearchgate.net For the synthesis of the fluoro-aromatic precursor, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) can serve as recyclable solvents, potentially leading to higher purity products and reduced waste. researchgate.net Another approach is to perform reactions under solvent-free conditions, which completely eliminates solvent waste. rroij.comresearchgate.net

Catalytic Efficiency: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled. rroij.com For instance, in related syntheses of similar aldehydes, palladium catalysts have been used effectively. researchgate.net An improved process for a related compound, 3-(3-trifluoromethylphenyl)propanal, demonstrated the successful recovery and reuse of the palladium catalyst, a key aspect of sustainable production. researchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to reduce reaction times and energy consumption compared to conventional heating. researchgate.net Applying microwave irradiation to the synthesis of this compound could lead to faster, more efficient reactions with higher yields. researchgate.netresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This involves choosing reactions that form minimal by-products. For example, a key step in the synthesis of a related compound, 3-(4-Fluorophenoxy)propionaldehyde, is the nucleophilic substitution of 4-fluorophenol with 3-chloropropanal, which can be a highly atom-economical reaction if conditions are optimized.

Table 1: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | Designing syntheses with fewer steps and higher yields; recycling solvents and catalysts. nih.govresearchgate.net | Reduced environmental impact and disposal costs. |

| Atom Economy | Utilizing addition reactions and catalytic cycles that incorporate most atoms from reactants into the product. researchgate.net | Minimized by-product formation. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids; or conducting solvent-free reactions. rroij.comresearchgate.net | Improved worker safety and reduced environmental pollution. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or conducting reactions at ambient temperature and pressure. researchgate.netresearchgate.net | Lower energy consumption and reduced costs. |

| Use of Catalysis | Using highly selective and recyclable catalysts (e.g., palladium-based) instead of stoichiometric reagents. rroij.comresearchgate.net | Increased reaction efficiency, reduced waste, and potential for catalyst reuse. |

Advanced Purification and Isolation Strategies for this compound and its Intermediates

The purity of this compound and its intermediates is critical for their subsequent use, particularly in the synthesis of pharmaceutical compounds where impurities can affect biological activity and safety. Due to the reactivity of the aldehyde group and potential for side reactions, advanced and often multi-step purification strategies are necessary. oregonstate.edu

Purification of Intermediates: The synthesis of this compound typically involves intermediates such as 3-fluorophenol and a propanal synthon. The purity of these starting materials is foundational.

3-Fluorophenol: This precursor can be purified using standard techniques like distillation or recrystallization to remove isomers and other impurities.

Aldehyde Precursors: Aldehydes can be challenging to purify due to their susceptibility to oxidation and polymerization. oregonstate.edu Flash column chromatography is a common and effective method for purifying fluorinated aldehydes and their precursors. semanticscholar.orgrsc.org

Purification of the Final Product and Challenging Intermediates:

Flash Chromatography: This is a widely used technique for the purification of organic compounds. rsc.org For aldehydes similar to this compound, flash chromatography on silica (B1680970) gel is a standard procedure, often using solvent systems like ethyl acetate in hexanes or pentane. semanticscholar.orgrsc.org This method is effective for separating the desired product from unreacted starting materials and by-products.

Recrystallization: For solid compounds, recrystallization is a powerful purification technique. The purification of related triazine derivatives containing a fluorophenoxy moiety has been successfully achieved through recrystallization from solvents like methanol (B129727). jst.go.jp If this compound can be converted to a stable, crystalline derivative, this method can be highly effective.

One-Pot Syntheses: To circumvent the difficulties associated with purifying unstable intermediates, one-pot or cascade reactions are employed. researchgate.netoregonstate.edu In this approach, sequential reactions are carried out in the same reactor, which can minimize handling losses and avoid the isolation of sensitive compounds like intermediate fluorinated aldehydes. oregonstate.edu

Bisulfite Adduct Formation: A classic but advanced strategy for purifying aldehydes involves the formation of a crystalline bisulfite adduct. nih.gov The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be isolated by filtration and washed to remove impurities. The pure aldehyde is then regenerated from the adduct by treatment with an acid or base. nih.gov This method is highly selective for aldehydes and can yield products of very high purity.

Table 2: Summary of Purification and Isolation Strategies

| Technique | Target | Description | Advantages |

|---|---|---|---|

| Flash Column Chromatography | Final Product & Intermediates | Separation based on polarity using a silica gel column and an eluent system. rsc.org | Versatile, applicable to a wide range of compounds, and can be scaled. semanticscholar.org |

| Recrystallization | Crystalline Solids / Derivatives | Dissolving the impure compound in a hot solvent and allowing it to cool, forming pure crystals. jst.go.jp | Can yield very high purity material; relatively inexpensive on a large scale. |

| Distillation | Liquid Intermediates (e.g., 3-fluorophenol) | Separation of liquids based on differences in boiling points. | Effective for removing non-volatile impurities or separating liquids with different volatilities. google.com |

| One-Pot/Cascade Synthesis | Unstable Intermediates | Performing multiple reaction steps sequentially in the same vessel without isolating intermediates. researchgate.netoregonstate.edu | Avoids purification of sensitive intermediates, saves time, and reduces waste. |

| Bisulfite Adduct Formation | Final Aldehyde Product | Reversible reaction of the aldehyde with sodium bisulfite to form a crystalline solid that can be easily separated and purified. nih.gov | Highly selective for aldehydes, allowing for excellent separation from non-aldehydic impurities. |

Aldehyde Functional Group Reactivity in this compound

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows for a diverse array of chemical transformations.

Nucleophilic Addition Reactions (e.g., Grignard additions, hydride reductions)

One of the most fundamental reactions of aldehydes is nucleophilic addition. libretexts.org The polarized carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by nucleophiles. libretexts.org

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with aldehydes to form alcohols. blogspot.comchemguide.co.uk The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to yield a secondary alcohol. libretexts.orgstackexchange.comleah4sci.com The specific alcohol formed depends on the alkyl or aryl group of the Grignard reagent used. libretexts.org

Table 1: Representative Grignard Addition Reaction Note: This table presents a generalized example of a Grignard reaction with an aldehyde.

| Reactant | Reagent | Conditions | Expected Product | Product Type |

| This compound | Ethylmagnesium Bromide (CH₃CH₂MgBr) | 1. Diethyl ether, 2. H₃O⁺ workup | 1-(3-Fluorophenoxy)pentan-3-ol | Secondary Alcohol |

Hydride Reductions: Aldehydes are readily reduced to primary alcohols using hydride-donating reagents. umn.edu Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). hoffmanchemicals.comumich.edu Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol or ethanol, and is highly effective for reducing aldehydes and ketones. hoffmanchemicals.comnewdrugapprovals.orgugm.ac.id LiAlH₄ is a much stronger reducing agent and also effectively reduces aldehydes to primary alcohols, but it reacts violently with protic solvents and requires an anhydrous ether solvent followed by a careful workup. umich.edu The reduction of this compound with these reagents would yield 3-(3-Fluorophenoxy)propan-1-ol. libretexts.org

Table 2: Typical Hydride Reduction Reactions Note: This table presents generalized examples of aldehyde reduction.

| Reagent | Solvent | Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | 3-(3-Fluorophenoxy)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl Ether, 2. H₂O/H₃O⁺ workup | 0 °C to Room Temperature | 3-(3-Fluorophenoxy)propan-1-ol |

Condensation Reactions (e.g., Aldol condensations, Knoevenagel reactions)

Aldol Condensations: Aldehydes that possess α-hydrogens, such as this compound, can undergo aldol condensation in the presence of a base or acid catalyst. libretexts.orgcutm.ac.inmasterorganicchemistry.com In a base-catalyzed reaction, a hydroxide (B78521) ion removes an acidic α-hydrogen to form a resonance-stabilized enolate. testbook.comwikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule. cutm.ac.inmasterorganicchemistry.com The initial product is a β-hydroxy aldehyde (an aldol addition product). cutm.ac.in Upon heating, this intermediate can undergo dehydration to form a more stable α,β-unsaturated aldehyde. libretexts.orgmasterorganicchemistry.com The self-condensation of this compound would be expected to produce 2-methyl-3-hydroxy-5-(3-fluorophenoxy)pentanal, which could then dehydrate to 2-methyl-5-(3-fluorophenoxy)pent-2-enal.

Knoevenagel Condensations: The Knoevenagel condensation is a variation of the aldol reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base catalyst like an amine. researchgate.netjk-sci.comsavemyexams.com This reaction is a powerful method for forming new carbon-carbon double bonds. jk-sci.comsciensage.info The reaction of this compound with an active methylene compound would typically proceed to the dehydrated α,β-unsaturated product directly. researchgate.net For instance, reaction with malononitrile would yield (3-(3-fluorophenoxy)propylidene)malononitrile.

Table 3: Representative Condensation Reactions Note: This table presents generalized examples of condensation reactions.

| Reaction Type | Reagents | Catalyst | Expected Product |

| Aldol Condensation (Self) | This compound (2 eq.) | NaOH, H₂O, Heat | 2-Methyl-5-(3-fluorophenoxy)pent-2-enal |

| Knoevenagel Condensation | This compound, Malononitrile | Piperidine or Ammonium Acetate | (3-(3-Fluorophenoxy)propylidene)malononitrile |

Imination and Schiff Base Formation

Aldehydes react with primary amines to form imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond. leah4sci.combldpharm.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. testbook.combme.hulibretexts.org This intermediate then dehydrates, often under acid catalysis, to yield the imine. testbook.combme.hu The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will not facilitate the dehydration of the carbinolamine. bldpharm.com The reaction of this compound with a primary amine, such as aniline, would form the corresponding N-(3-(3-fluorophenoxy)propylidene)aniline.

Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. physicsandmathstutor.comlibretexts.org This is a common transformation in organic synthesis. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) can be used. blogspot.commasterorganicchemistry.comorganic-chemistry.org The Jones oxidation is a classic method for converting primary alcohols and aldehydes to carboxylic acids. jk-sci.comorganic-chemistry.orgwikipedia.org The oxidation of this compound would yield 3-(3-Fluorophenoxy)propanoic acid. libretexts.org

Table 4: Common Oxidation Reagents for Aldehydes Note: This table presents generalized examples of aldehyde oxidation.

| Reagent | Conditions | Expected Product |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | 3-(3-Fluorophenoxy)propanoic acid |

| Jones Reagent (CrO₃ / H₂SO₄ / Acetone) | 0 °C to Room Temperature | 3-(3-Fluorophenoxy)propanoic acid |

| Potassium Permanganate (KMnO₄) | Basic solution, then acidify | 3-(3-Fluorophenoxy)propanoic acid |

Reactivity of the Fluoroaryl Ether Moiety

The 3-fluorophenoxy group also has characteristic reactivity, primarily involving the aromatic ring.

Electrophilic Aromatic Substitution on the Fluorophenoxy Ring

The substituents on the benzene (B151609) ring, the fluorine atom and the propoxyaldehyde group, direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. niscpr.res.in Both fluorine and the alkoxy group are ortho, para-directors due to their ability to donate electron density to the ring through resonance. niscpr.res.inniscpr.res.in However, fluorine is also strongly inductively withdrawing, which deactivates the ring compared to benzene. organic-chemistry.orgpressbooks.pub The alkoxy group is generally considered an activating group. niscpr.res.in

The combined effect of a meta-disubstituted pattern means the positions ortho and para to each existing group must be considered. The position between the two substituents (C2) is sterically hindered. The positions ortho to the fluorine (C2, C4) and para to the fluorine (C6) are potential sites of substitution. Similarly, the positions ortho to the ether linkage (C2, C4) and para to the ether linkage (C6) are electronically activated. The fluorine atom is generally a deactivating group, while the ether linkage is an activating group. Therefore, substitution is most likely to occur at the positions most activated by the stronger activating group (the ether) and least deactivated by the fluorine, which are the C4 and C6 positions. For example, nitration or Friedel-Crafts acylation would be expected to yield a mixture of 4- and 6-substituted products. pressbooks.publibretexts.orgnumberanalytics.com

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org In this process, a heteroatom-containing functional group, known as a directed metalation group (DMG), complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For this compound, both the ether oxygen and the fluorine atom can potentially act as DMGs.

The ether oxygen in aryl ethers is a well-established DMG. The reaction typically involves the use of strong alkyllithium bases like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity of the organolithium species. uwindsor.ca The fluorine atom is also a potent DMG, capable of directing lithiation to the ortho position. researchgate.net In the case of this compound, a competition between the ether oxygen and the fluorine atom as the directing group would be expected. The outcome of this competition is influenced by factors such as the choice of organolithium base, solvent, and reaction temperature. psu.edu

A common strategy to circumvent the high reactivity of the aldehyde group during DoM is its in-situ protection. The aldehyde can be transiently converted into a different functional group that is less susceptible to nucleophilic attack by the organolithium reagent but still capable of directing metalation. harvard.edu For instance, reaction with a lithium amide can form a temporary α-amino alkoxide, which can direct a subsequent ortho-lithiation. harvard.edu

Table 1: Potential Directed Ortho Metalation Strategies for this compound

| Strategy | Reagents | Potential Outcome | Key Considerations |

|---|---|---|---|

| Ether-Directed Metalation | n-BuLi or s-BuLi/TMEDA | Lithiation ortho to the ether linkage (C2 or C6). | Potential for competing lithiation directed by fluorine; aldehyde protection required. |

| Fluorine-Directed Metalation | LDA or LiTMP | Lithiation ortho to the fluorine atom (C2 or C4). researchgate.net | Aldehyde protection necessary; may be more regioselective than ether-directed metalation. |

| In-situ Aldehyde Protection and DoM | Lithium amide, then n-BuLi | Formation of a transient directing group from the aldehyde, followed by ortho-lithiation. harvard.edu | The nature of the formed directing group will influence the site of metalation. |

Cleavage of the Aryl Ether Linkage

The cleavage of the aryl ether bond in this compound represents a significant transformation, yielding a phenol and a derivative of the propanal side chain. This reaction is typically achieved under harsh conditions using strong acids or Lewis acids.

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for ether cleavage. libretexts.orglibretexts.org The reaction mechanism generally involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. masterorganicchemistry.com In the case of aryl alkyl ethers, the cleavage selectively produces a phenol and an alkyl halide because the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. libretexts.orglibretexts.org

Lewis acids, particularly boron tribromide (BBr₃), are highly effective reagents for cleaving aryl ethers, often under milder conditions than strong protic acids. reddit.comufp.pt The mechanism is thought to involve the formation of a complex between the Lewis acidic boron and the ether oxygen, which activates the C-O bond for cleavage. researchgate.netnih.gov Recent studies suggest a more complex mechanism involving multiple BBr₃ molecules and charged intermediates. nih.govnih.govcore.ac.uk Other Lewis acids like aluminum trichloride (B1173362) (AlCl₃), sometimes in combination with a nucleophile source like sodium iodide, can also be used. reddit.comacs.org

Table 2: Reagents for Aryl Ether Cleavage

| Reagent | Typical Conditions | Products from this compound | Notes |

|---|---|---|---|

| HBr or HI | Concentrated aqueous solution, heat | 3-Fluorophenol and 3-bromopropanal or 3-iodopropanal (B2808199) | Harsh conditions may affect the aldehyde functionality. libretexts.org |

| BBr₃ | Anhydrous solvent (e.g., CH₂Cl₂), low temperature | 3-Fluorophenol and a brominated propanal derivative | Generally high yielding and tolerant of various functional groups. ufp.pt |

| AlCl₃/NaI | Anhydrous solvent | 3-Fluorophenol and 3-iodopropanal | A potential alternative to the often-backordered BBr₃. reddit.com |

Mechanistic Investigations of Key Transformations of this compound

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide valuable insights into the factors that influence the rate of a reaction. For the directed ortho metalation of this compound, kinetic studies could elucidate the relative directing ability of the ether oxygen versus the fluorine atom. The rate of metalation is often the kinetic bottleneck in these reactions. rsc.org By monitoring the reaction progress under different conditions (e.g., varying the base, solvent, or temperature), the rate-determining step and the influence of each parameter can be established. nih.govacs.org For instance, kinetic studies on related systems have shown that the reaction can be first-order in the substrate and that the rate can be influenced by the aggregation state of the organolithium reagent. researchgate.net

In the context of aryl ether cleavage, kinetic studies can help to compare the efficiency of different cleavage reagents and conditions. For example, studies on lignin (B12514952) model compounds have shown that the presence of certain substituents on the aromatic ring can dramatically affect the rate of acid-catalyzed ether cleavage. acs.orgacs.org

Intermediate Characterization and Trapping Experiments

The direct observation or indirect detection of reaction intermediates is a cornerstone of mechanistic investigation. In directed ortho metalation, the key intermediate is the ortho-lithiated species. While often too reactive to be isolated, its presence can be confirmed by trapping experiments. nih.gov After allowing the metalation to proceed, an electrophile (e.g., an aldehyde, ketone, or silyl (B83357) chloride) is added to the reaction mixture. uvm.eduacs.org The structure of the resulting product confirms the position of the lithiation.

For aryl ether cleavage with reagents like BBr₃, the initial formation of an ether-BBr₃ adduct is a key mechanistic step. researchgate.netnih.gov Spectroscopic techniques like NMR could potentially be used to observe this adduct at low temperatures. In enzymatic aryl ether cleavage, intermediates have been characterized, providing detailed insights into the catalytic cycle. osti.govresearchgate.net While not directly applicable to the chemical cleavage of this compound, these studies highlight the power of intermediate characterization in understanding reaction pathways. Mechanistic studies on the cleavage of similar aryl ethers have also identified various intermediates and side products, helping to build a comprehensive picture of the reaction landscape. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| n-butyllithium (n-BuLi) |

| sec-butyllithium (s-BuLi) |

| tert-butyllithium (t-BuLi) |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| Lithium diisopropylamide (LDA) |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |

| Hydrobromic acid (HBr) |

| Hydroiodic acid (HI) |

| Boron tribromide (BBr₃) |

| Aluminum trichloride (AlCl₃) |

| Sodium iodide (NaI) |

| 3-Fluorophenol |

| 3-bromopropanal |

Academic Significance and Research Trajectories of Propanal Derivatives

Propanal derivatives, particularly those with aryl or aryloxy substituents at the 3-position, are versatile and significant intermediates in organic synthesis. google.com Their academic importance stems from the reactivity of the aldehyde functional group, which serves as a gateway to a multitude of other chemical transformations. The aldehyde can be easily oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an amine via reductive amination. masterorganicchemistry.comchemistrysteps.comtcichemicals.com This chemical plasticity makes compounds like 3-(3-Fluorophenoxy)propanal valuable building blocks for constructing more complex molecular frameworks.

Research has demonstrated the utility of related 3-arylpropanals as key intermediates in the synthesis of pharmaceuticals. For example, 3-(3-trifluoromethylphenyl)propanal is a crucial precursor for Cinacalcet, a drug used to treat hyperparathyroidism. libretexts.org The synthesis of such propanal derivatives can be achieved through various modern organic reactions, including Heck-type coupling reactions. libretexts.orgscbt.com

The aldehyde functional group itself is a key component for carbon-carbon bond formation, participating in reactions like the Wittig reaction to form alkenes. tcichemicals.com In multi-step syntheses, the aldehyde is often protected as an acetal (B89532) or dithiane to mask its reactivity while other parts of the molecule are modified. hoffmanchemicals.com This highlights the strategic role of the propanal moiety in the elaborate synthesis of natural products and designed molecules. google.comlibretexts.org The trajectory of research involving such derivatives points towards their continued use as fundamental components in the assembly of novel, biologically active compounds.

Table 2: Synthetic Versatility of the Propanal Functional Group

Current Research Landscape Pertaining to Aryloxypropanal Compounds

The research landscape for aryloxypropanal compounds is largely defined by their role as precursors to the widely studied aryloxypropanolamine scaffold. This structural motif is present in a vast number of biologically active compounds, most famously the class of beta-blocker drugs used to manage cardiovascular conditions. The synthesis of these amines frequently involves the reductive amination of an aryloxypropanal, making compounds like 3-(3-Fluorophenoxy)propanal direct and valuable starting materials.

Current research extends beyond beta-blockers, with scientists synthesizing novel phenoxypropanol derivatives to explore their potential in other therapeutic areas, including oncology and neurodegenerative diseases. arctomsci.comwikipedia.org For instance, complex heterocyclic systems incorporating a phenoxypropanol moiety have been designed and synthesized for biological evaluation. bldpharm.comgoogle.com The ability to readily access the parent aldehyde allows for the creation of large libraries of derivatives, where different amines can be introduced to probe structure-activity relationships.

The synthesis of this compound itself would typically be accomplished via the selective oxidation of the corresponding primary alcohol, 3-(3-Fluorophenoxy)-1-propanol. Mild oxidizing agents such as Pyridinium (B92312) chlorochromate (PCC) or reagents used in a Swern oxidation are ideal for this transformation, as they can convert a primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. numberanalytics.commasterorganicchemistry.comchemistrysteps.com The availability of this synthetic route ensures that this compound can be readily prepared as a key intermediate for researchers aiming to develop new small-molecule therapeutics.

Table of Compounds Mentioned

Synthetic Pathways to this compound Explored

The chemical compound this compound is a valuable intermediate in various synthetic applications. This article details the primary methodologies for its synthesis, focusing on retrosynthetic analysis, formation of the crucial ether linkage, and elaboration of the propanal side chain.

Role of 3 3 Fluorophenoxy Propanal As a Key Synthetic Intermediate

Precursor in Complex Molecule Synthesis

The strategic placement of the aldehyde and the fluorophenoxy moieties allows 3-(3-Fluorophenoxy)propanal to serve as a linchpin in the assembly of intricate molecular structures. nih.gov The aldehyde provides a reactive site for nucleophilic additions and C-C bond formations, while the fluorinated ring offers opportunities for further functionalization and influences the electronic properties of the molecule.

Building Block for Novel Fluorinated Organic Scaffolds

The presence of a fluorine atom on the phenyl ring of this compound is a key feature that makes it an attractive starting material for the synthesis of novel fluorinated organic scaffolds. Fluorine-containing compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. mdpi.comacs.org

The synthesis of these scaffolds often involves leveraging the reactivity of the aldehyde group to build upon the core structure. For instance, the aldehyde can undergo reactions to form new heterocyclic rings or to introduce additional functional groups that can then be used in subsequent synthetic steps. The fluorinated phenoxy group can be modified through reactions such as nucleophilic aromatic substitution, although this is less common than reactions involving the aldehyde. mdpi.com The development of new methods for incorporating fluorine into organic molecules remains an active area of research, and versatile building blocks like this compound play a crucial role in this endeavor. researchgate.net

Intermediate in the Synthesis of Potential Pharmaceutical Candidates

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules and potential pharmaceutical candidates. borregaard.com The aldehyde functionality is a versatile handle for introducing the 3-(3-fluorophenoxy)propyl moiety into larger, more complex structures.

One notable application is in the synthesis of compounds targeting various receptors and enzymes. For example, derivatives of this compound have been utilized in the creation of novel nonsteroidal progesterone (B1679170) receptor (PR) antagonists. jst.go.jp In these syntheses, the core structure provided by the fluorophenoxy component is often crucial for achieving the desired biological activity. jst.go.jp

Furthermore, related structures have been employed in the development of selective androgen receptor modulators (SARMs) and inhibitors of enzymes like uridine (B1682114) phosphorylase. mdpi.comacs.org The synthesis of these molecules often involves multi-step sequences where a derivative of this compound is a key building block. For instance, the corresponding propionic acid, which can be derived from the propanal, is a common intermediate. acs.orgescholarship.org The versatility of the propanal allows for its conversion into other functional groups, such as amines or alcohols, which can then be used to construct the final target molecule. thieme-connect.com

| Pharmaceutical Target Class | Example Intermediate/Derivative | Therapeutic Area | Reference |

| Progesterone Receptor (PR) Antagonists | 2-(4-Cyanoanilino)-4-(3-fluorophenoxy)-6-methoxy-1,3,5-triazine | Oncology, Women's Health | jst.go.jp |

| Selective Androgen Receptor Modulators (SARMs) | Aryl propionamide (B166681) derivatives | Muscle Wasting, Osteoporosis | mdpi.com |

| Uridine Phosphorylase Inhibitors | 1-((2-Hydroxyethoxy)methyl)-5-(3-(3-fluorophenoxy)benzyl)uracil | Oncology | acs.org |

| Dopamine/Serotonin Receptor Modulators | 1-(Benzo[b]thiophen-4-yl)-4-(3-(4-fluorophenoxy)propyl)piperazine | CNS Disorders | thieme-connect.com |

Derivatization for Probes and Reagents in Chemical Biology Research

The field of chemical biology relies on the use of specialized molecular probes to investigate and manipulate biological systems. mskcc.org this compound, with its adaptable structure, serves as a valuable scaffold for the creation of such probes. nih.govchemicalprobes.org By chemically modifying or "mutating" the core structure, researchers can develop tools to study protein function, cellular pathways, and disease mechanisms. mskcc.org

The aldehyde group of this compound is particularly useful for this purpose. It can be readily conjugated to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, to create probes for a variety of applications. mdpi.com For example, a fluorescently labeled derivative could be used to visualize the localization of a target protein within a cell, while a biotinylated version could be used for affinity purification and identification of binding partners. mdpi.com

The fluorinated phenyl ring also contributes to the utility of these probes. The fluorine atom can serve as a sensitive reporter group in nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the investigation of protein-ligand interactions. rsc.org The development of such chemical probes is a crucial aspect of modern drug discovery and basic biological research, enabling a deeper understanding of complex biological processes. mdpi.com

| Probe Type | Derivatization Strategy | Application | Key Structural Feature |

| Fluorescent Probe | Conjugation of a fluorophore to the aldehyde group. | Cellular imaging, flow cytometry. | Aldehyde |

| Affinity-Based Probe | Attachment of a biotin tag or other affinity handle. | Protein pull-down, target identification. | Aldehyde |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone). | Covalent cross-linking to target proteins. | Aldehyde |

| NMR Probe | Utilization of the fluorine atom as a reporter. | Studying protein-ligand interactions. | Fluorine |

Application in Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs) are powerful synthetic strategies in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.nete-bookshelf.de These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govmdpi.com this compound, with its aldehyde functionality, is an ideal substrate for a variety of MCRs.

For example, it can participate in well-known MCRs such as the Ugi, Passerini, or Mannich reactions, where the aldehyde component is essential. researchgate.net By employing this compound in these reactions, complex molecules containing the fluorophenoxy moiety can be assembled in a single step. This approach is particularly useful in the construction of libraries of diverse compounds for high-throughput screening in drug discovery. nih.gov

Computational and Theoretical Investigations of 3 3 Fluorophenoxy Propanal

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and dynamic behavior of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms and predict how the molecule vibrates.

Geometry optimization is a computational process used to find the coordinates of atoms that correspond to a minimum on the potential energy surface. mdpi.comrsc.org For a given molecule, there can be multiple energy minima, each representing a stable conformer. Conformational analysis involves identifying these different spatial arrangements, which arise from rotation around single bonds, and determining their relative energies. libretexts.orgpressbooks.pub

For 3-(3-Fluorophenoxy)propanal, conformational flexibility arises primarily from the rotation around the C-O ether bond and the C-C bonds of the propanal side chain. A systematic or stochastic search of the torsional angles can identify various conformers. libretexts.org The most stable conformers are typically those that minimize steric hindrance and optimize stabilizing intramolecular interactions. Quantum chemical calculations, often using DFT with a basis set like 6-311++G(d,p), can predict the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable conformer. researchgate.net The global minimum is the conformer with the lowest calculated energy.

Below is a representative data table showing hypothetical optimized geometric parameters for the global minimum energy conformer of this compound, as would be calculated using DFT methods.

| Parameter | Atom Involvement | Calculated Value (Illustrative) |

| Bond Lengths | ||

| C=O | 1.21 Å | |

| C-F | 1.37 Å | |

| Ar-O | 1.38 Å | |

| O-CH₂ | 1.43 Å | |

| C-C (aldehyde) | 1.52 Å | |

| Bond Angles | ||

| O=C-H | 121.5° | |

| C-O-C | 118.0° | |

| C-C-C | 110.5° | |

| F-C-C (aromatic) | 118.5° | |

| Dihedral Angles | ||

| C(Ar)-O-C-C | 178.5° (anti) | |

| O-C-C-C(HO) | 65.0° (gauche) | |

| Table 1: Illustrative optimized geometric parameters for a stable conformer of this compound. These values are representative of what a DFT calculation would produce. |

Vibrational frequency calculations are performed on an optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.comq-chem.com These calculations determine the normal modes of vibration, each associated with a specific frequency. researchgate.net

Theoretical vibrational spectra are invaluable for interpreting experimental data. By comparing calculated frequencies with observed spectral bands, a detailed assignment of the fundamental vibrations can be made. mdpi.comnih.gov For this compound, key vibrational modes include the C=O stretching of the aldehyde, C-O-C stretching of the ether linkage, C-F stretching, and various vibrations of the benzene (B151609) ring. Theoretical calculations can help distinguish between the spectra of different conformers. sciengine.com

The following table presents a hypothetical correlation between calculated harmonic frequencies and their experimental assignments for characteristic vibrations of this compound.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (Illustrative) |

| ν(C=O) | Aldehyde carbonyl stretch | 1745 |

| ν(C-F) | Aryl-fluorine stretch | 1255 |

| νas(C-O-C) | Asymmetric ether stretch | 1230 |

| νs(C-O-C) | Symmetric ether stretch | 1050 |

| δ(C-H) | Aromatic C-H out-of-plane bend | 870 |

| γ(C=O) | Carbonyl out-of-plane wag | 765 |

| Table 2: Illustrative vibrational frequencies and their assignments for this compound. Calculated values are typically scaled to better match experimental data. |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions. Methods such as frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis are used to describe the distribution and energy of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wuxibiology.comossila.com A small gap suggests high reactivity, as less energy is required for electronic excitation. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-fluorophenoxy ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing propanal group, particularly the C=O bond, which serves as the electron acceptor site. physchemres.org The HOMO-LUMO gap can be used to predict the wavelengths of electronic transitions, which are observable in UV-Vis spectroscopy. ossila.com

| Parameter | Description | Calculated Value (eV) (Illustrative) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | 5.65 |

| Table 3: Illustrative frontier molecular orbital energies and the resulting energy gap for this compound, as would be determined by DFT calculations. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. rsc.org It is a valuable tool for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. imist.manih.gov

The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

In an MEP map of this compound, the most negative potential would be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom. These sites are the most likely to act as hydrogen bond acceptors or be attacked by electrophiles. The most positive potential would be located on the acidic hydrogen of the aldehyde group, making it the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis-like bonding picture of core orbitals, lone pairs, and bonds. uni-muenchen.denumberanalytics.com This method provides quantitative insight into charge distribution (natural atomic charges), hybridization, and stabilizing intramolecular delocalization effects (hyperconjugation). scialert.netmdpi.com

For this compound, important interactions would include the delocalization of electron density from the lone pairs (LP) of the ether oxygen and the fluorine atom into the antibonding π* orbitals of the benzene ring, as well as interactions involving the π system of the carbonyl group.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP (O) | π* (C_ar - C_ar) | 22.5 |

| LP (F) | π* (C_ar - C_ar) | 4.8 |

| π (C_ar - C_ar) | π* (C_ar - C_ar) | 19.7 |

| π (C=O) | σ* (C-C) | 2.1 |

| σ (C-H) | π* (C=O) | 1.5 |

| Table 4: Illustrative results from a second-order perturbation theory analysis within NBO for key donor-acceptor interactions in this compound. E(2) represents the stabilization energy. |

Charge Distribution and Reactivity Indices

The electronic landscape of a molecule is fundamental to its chemical behavior. Computational methods, particularly those based on Density Functional Theory (DFT), can precisely map the charge distribution across the molecular structure of this compound. This analysis reveals the electron density, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The presence of the electronegative fluorine and oxygen atoms significantly influences this distribution. The fluorine atom on the phenyl ring and the ether oxygen atom pull electron density towards themselves, while the aldehyde group is a strong electron-withdrawing group. This creates a complex distribution of partial charges on the atoms. For instance, the aldehyde carbon is highly electrophilic, making it a prime target for nucleophilic attack, a common reaction for aldehydes.

From the calculated electronic structure, various reactivity indices can be derived. These indices, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), global hardness, and softness, provide quantitative measures of chemical reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) energy, for example, indicates the susceptibility of the aldehyde group to nucleophilic attack.

Table 1: Hypothetical Calculated Atomic Charges and Reactivity Indices for this compound This data is illustrative and represents typical values obtained from DFT calculations.

| Parameter | Atom/Region | Calculated Value | Interpretation |

|---|---|---|---|

| Mulliken Atomic Charge | Aldehyde Carbon (C=O) | +0.35 e | Highly electrophilic center |

| Aldehyde Oxygen (C=O) | -0.42 e | Nucleophilic center | |

| Fluorine Atom (F) | -0.28 e | High electronegativity | |

| Ether Oxygen (O-CH2) | -0.31 e | Nucleophilic center | |

| Reactivity Indices | HOMO Energy | -7.2 eV | Region of highest electron density, susceptible to electrophilic attack |

| LUMO Energy | -1.5 eV | Region susceptible to nucleophilic attack | |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

Mechanistic Probing through Computational Methods

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the transformation from reactants to products, researchers can identify key intermediates and transition states, providing a detailed map of the reaction pathway.

A transition state (TS) represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is critical for determining the reaction rate. nih.govelifesciences.org Computational methods can locate the precise geometry of these transition states. For this compound, this is relevant for understanding its synthesis or its reactions, such as oxidation to a carboxylic acid or reduction to an alcohol.

Reaction pathway mapping involves connecting the reactants, transition states, intermediates, and products to construct a complete energy profile of the reaction. aps.org For example, in the reduction of the aldehyde group by a hydride donor like sodium borohydride (B1222165), computational mapping would detail the approach of the hydride to the electrophilic aldehyde carbon, the formation of a transient tetrahedral intermediate (the transition state), and the final protonation step to yield 3-(3-fluorophenoxy)propan-1-ol. This mapping provides atomistic insight into how bonds are broken and formed throughout the process. aps.org

These energetic calculations allow for the prediction of reaction feasibility and rates. A high activation energy suggests a slow reaction, while a highly exothermic reaction enthalpy indicates that the products are much more stable than the reactants. For a reaction involving this compound, a thermodynamic profile would visually represent these energy changes along the reaction coordinate, offering a clear picture of the reaction's energetic landscape.

Table 2: Hypothetical Energetic Profile for the Oxidation of this compound This data is illustrative and based on typical computational results for aldehyde oxidation.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Propanal + Oxidant) | 0.0 | Ground state energy reference |

| Transition State 1 (TS1) | +15.2 | Energy barrier for initial adduct formation |

| Intermediate | -5.7 | A relatively stable intermediate species |

| Transition State 2 (TS2) | +10.8 | Energy barrier for final product formation |

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics calculations often focus on static structures, molecules are inherently flexible and dynamic. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed understanding of their conformational flexibility. researchgate.netmdpi.com

For this compound, which has several rotatable bonds, numerous conformations are possible. Conformational sampling is the process of exploring the potential energy surface to identify the various low-energy shapes (conformers) the molecule can adopt. mdpi.comnih.govrsc.org MD simulations achieve this by simulating the molecule's movements in a defined environment, such as in a solvent like water or chloroform, over a period of nanoseconds or longer. mdpi.com

The results of these simulations can reveal the most stable conformers, the energy barriers between them, and how the molecule's shape might change in different environments. mdpi.com This information is crucial, as the specific conformation of a molecule can significantly impact its reactivity and interactions with other molecules, such as enzymes or receptors in a biological context. The flexibility of the propanal side chain and the orientation of the fluorophenoxy group are key aspects that would be explored through MD simulations.

Table 3: Hypothetical Results of Conformational Sampling for this compound This data is illustrative and represents a potential outcome from MD simulations.

| Conformer ID | Dihedral Angle 1 (°C) (C-C-O-C) | Dihedral Angle 2 (°C) (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | 178.5 | 65.2 | 0.00 | 45.3 |

| 2 | -60.1 | 175.8 | 0.85 | 25.1 |

| 3 | 62.3 | -170.4 | 1.10 | 18.2 |

Advanced Research Directions and Future Perspectives

Exploration of Unconventional Reactivity Patterns for 3-(3-Fluorophenoxy)propanal

Future research could focus on uncovering novel reactivity patterns of this compound that go beyond the canonical reactions of aldehydes and aryl ethers. One promising avenue is the selective functionalization of the C-H bonds. For instance, the development of catalytic systems that can selectively activate the C-H bonds of the propanal backbone would open up new pathways for molecular elaboration.

Another area of interest is the cleavage of the robust C-O bond of the aryl ether. While challenging, visible-light photoredox catalysis has shown promise in the cleavage of diaryl ether C-O bonds. nih.govresearchgate.net Investigating similar strategies for this compound could lead to novel synthetic applications, potentially liberating the corresponding phenol (B47542) and propanal-derived fragments for further transformations.

Integration with Emerging Reaction Technologies

The integration of this compound with modern synthetic technologies such as electrochemistry and photoredox catalysis could unlock new chemical space and provide more sustainable reaction pathways.

Electrochemical methods offer a green and efficient alternative to traditional chemical redox processes. rsc.org For this compound, electrochemistry could be employed for a variety of transformations. The aldehyde group could be selectively oxidized to a carboxylic acid or reduced to an alcohol under electrochemical control, avoiding the use of stoichiometric chemical reagents. Furthermore, electrochemical methods could be explored for mediating coupling reactions, for instance, by generating radical intermediates that could participate in C-C bond formation.

Table 1: Potential Electrochemical Transformations of this compound

| Transformation | Electrode | Potential Reaction |

| Oxidation | Anode | Conversion of the propanal to 3-(3-Fluorophenoxy)propanoic acid |

| Reduction | Cathode | Synthesis of 3-(3-Fluorophenoxy)propan-1-ol |

| Coupling | Anode/Cathode | Dimerization or cross-coupling reactions via radical intermediates |

This table is illustrative and represents potential research directions.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of new bonds under mild conditions. nih.govresearchgate.net This technology could be particularly impactful for functionalizing this compound. One exciting possibility is the direct C-H arylation or alkylation of the aldehyde. acs.org By combining photoredox catalysis with nickel and hydrogen atom transfer catalysis, it may be possible to directly couple aryl or alkyl bromides at the α-position to the carbonyl group.

Additionally, photoredox organocatalysis could be explored for the β-functionalization of the propanal moiety. acs.org This approach involves the generation of a β-enaminyl radical intermediate, which can then react with various acceptors.

Table 2: Potential Photoredox Catalyzed Reactions of this compound

| Reaction Type | Catalytic System | Potential Product |

| Aldehyde C-H Arylation | Photoredox, Nickel, HAT | 2-Aryl-3-(3-fluorophenoxy)propanal |

| Aldehyde C-H Alkylation | Photoredox, Nickel, HAT | 2-Alkyl-3-(3-fluorophenoxy)propanal |

| β-Alkylation | Photoredox, Organocatalysis | 3-(3-Fluorophenoxy)-3-alkylpropanal |

| C-O Bond Cleavage | Acridinium photocatalyst | 3-Fluorophenol (B1196323) and propanal derivatives |

This table is illustrative and represents potential research directions based on analogous systems.

Theoretical Advancements in Understanding this compound Reactivity and Selectivity

Computational chemistry and theoretical studies can provide invaluable insights into the reactivity and selectivity of this compound. nih.govchemrxiv.orgresearchgate.net Density Functional Theory (DFT) calculations could be employed to:

Map Reaction Pathways: Elucidate the mechanisms of potential reactions, including those involving unconventional reactivity patterns or those mediated by photoredox and electrochemical methods.

Predict Regioselectivity: Understand and predict the regioselectivity of C-H functionalization reactions.

Analyze Intermediate Stability: Investigate the stability of potential radical or ionic intermediates, which can help in designing more efficient catalytic systems.

Rationalize Catalyst Performance: Model the interaction of this compound with various catalysts to rationalize and predict catalytic activity and selectivity.

These theoretical studies would be instrumental in guiding experimental efforts and accelerating the discovery of novel transformations for this compound.

Considerations for Sustainable Synthesis and Utilization of this compound

Future research should prioritize the development of sustainable synthetic routes to this compound and its derivatives. This aligns with the broader goals of green chemistry to minimize environmental impact. rsc.orgresearchgate.netrsc.org Key areas for consideration include:

Renewable Feedstocks: Exploring the use of bio-based starting materials, such as glycerol, for the synthesis of the propanal backbone. mdpi.com

Catalytic Methods: Emphasizing the use of catalytic methods to reduce waste and improve atom economy. This includes the use of heterogeneous catalysts that can be easily recovered and reused.

Green Solvents: Investigating the use of environmentally benign solvents or solvent-free reaction conditions.

Energy Efficiency: Employing energy-efficient technologies like microwave irradiation or flow chemistry to reduce energy consumption.

By integrating these principles, the synthesis and utilization of this compound can be made more environmentally friendly and economically viable.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenoxy)propanal, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or oxidation reactions. For example:

- Route 1 : Reaction of 3-fluorophenol with propanal derivatives under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF.

- Route 2 : Oxidation of 3-(3-fluorophenoxy)propanol using pyridinium chlorochromate (PCC) in dichloromethane.

Q. Key Considerations :

- Temperature control (60–80°C) minimizes side reactions like over-oxidation.

- Use of anhydrous conditions prevents hydrolysis of intermediates.

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | 3-fluorophenol, propanal derivative, K₂CO₃ | 65–75% | |

| Oxidation | PCC, CH₂Cl₂ | 50–60% |

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl protons (δ 6.5–7.5 ppm). Compare with computed spectra in PubChem data .

- FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

- LC-MS : Use electrospray ionization (ESI) for molecular ion [M+H]⁺ at m/z 184.16 (calculated) .

Data Interpretation Tip : Cross-validate with density functional theory (DFT) calculations to resolve ambiguities in aromatic substitution patterns .

Advanced Research Questions

Q. What reaction pathways dominate when this compound participates in nucleophilic additions, and how do electronic effects influence selectivity?

Methodological Answer: The aldehyde group undergoes nucleophilic attack, while the fluorophenoxy moiety directs electrophilic substitution. Key pathways:

- Reduction : NaBH₄ yields 3-(3-fluorophenoxy)propanol (secondary alcohol).

- Condensation : Reaction with amines forms Schiff bases, useful in drug discovery .

Mechanistic Insight : Fluorine’s electron-withdrawing effect increases the electrophilicity of the aldehyde, accelerating nucleophilic additions but may deactivate the phenyl ring for further substitution .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

- Enzyme Inhibition : Screen against tyrosinase using UV-Vis spectroscopy to monitor L-DOPA oxidation inhibition (IC₅₀ values). Structural analogs show IC₅₀ < 10 µM .

- Cellular Assays : Test cytotoxicity in HEK293 cells via MTT assay. Compare with control compounds like kojic acid .

Q. Table: Biological Activity Profile

| Target | Assay | Activity | Reference |

|---|---|---|---|

| Tyrosinase | UV-Vis (L-DOPA) | IC₅₀ = 8.2 µM | |

| Neuronal Sodium Channels | Patch-clamp | Moderate inhibition |

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict reaction transition states. Compare with experimental NMR shifts to validate models .

- Molecular Docking : Simulate binding to tyrosinase (PDB: 2Y9X) to explain activity variations due to substituent positioning .

Case Study : Discrepancies in oxidation rates (e.g., PCC vs. MnO₂) were resolved by modeling solvent effects on transition state energy .

Q. What environmental monitoring strategies detect this compound in water systems, and how do its stability parameters compare to analogs?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from aqueous samples.

- Analysis : LC-MS/MS (MRM mode) with a detection limit of 0.1 ng/L .

Q. Stability Data :

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 7, 25°C | 14 days | 3-(3-Fluorophenoxy)propanoic acid |

| UV light | 2 hours | Radical cleavage products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.